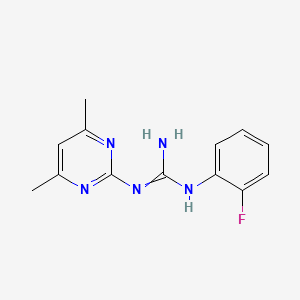

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-fluorophenyl)guanidine

Description

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-fluorophenyl)guanidine is an N,N′-substituted guanidine derivative with the molecular formula C₁₃H₁₄FN₅ and a molecular weight of 259.28 g/mol . The compound features a 4,6-dimethylpyrimidin-2-yl group and a 2-fluorophenyl substituent on the guanidine core. Its structure is characterized by the electron-withdrawing fluorine atom on the phenyl ring, which may influence tautomeric stability, reactivity, and intermolecular interactions.

Properties

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)-1-(2-fluorophenyl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-6-4-3-5-10(11)14/h3-7H,1-2H3,(H3,15,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICOUGUQUSJHRMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524057-24-7 | |

| Record name | Guanidine, N-(4,6-dimethyl-2-pyrimidinyl)-N′-(2-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524057-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-fluorophenyl)guanidine typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 2-fluorobenzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The resulting intermediate is then treated with a suitable base, such as triethylamine, to yield the desired guanidine compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound.

Chemical Reactions Analysis

Condensation Reactions

The guanidine moiety facilitates condensation with bis-electrophiles to form fused heterocyclic systems. A key study outlines its reactivity with 1,1,3,3-tetramethoxypropane (20 ) under microwave irradiation (160°C, trifluoroethanol solvent), yielding pyrimido[1,2-a]pyrimidine derivatives (Table 1).

Mechanism :

-

Protonation of the guanidine group enhances electrophilicity.

-

Nucleophilic attack by the guanidine nitrogen on the bis-electrophile initiates cyclization.

Biginelli Multicomponent Reactions

This compound serves as a precursor in Biginelli reactions, forming 3,4-dihydropyrimidin-2(1H)-ones. For example, reacting with β-ketoesters (e.g., ethyl 3-oxo-3-phenylpropanoate) and aldehydes under acid catalysis produces pyrimidine hybrids (e.g., 18 , 19 ) .

Optimized Conditions :

-

Solvent : Hexafluoroisopropanol (HFIP)

-

Catalyst : Sodium bicarbonate

-

Temperature : 90°C

Cyclization with Enones

Reactions with α,β-unsaturated ketones (e.g., 4-methoxybut-3-enone 26 ) yield pyrimido[1,2-a]pyrimidines.

Example :

Aminolysis and Alkylation

The thiourea intermediate 8a undergoes S-alkylation with methyl triflate in chlorobenzene, followed by aminolysis to form guanidine derivatives (e.g., 10a ) .

Key Steps :

-

S-Alkylation: Methyl triflate in chlorobenzene at 95–100°C.

-

Aminolysis: Ammonium acetate/chloride additives under sealed-tube conditions.

Comparative Reactivity

The fluorine atom at the ortho-position of the phenyl ring enhances electron-withdrawing effects, increasing the compound’s stability and directing electrophilic substitution reactions. Compared to non-fluorinated analogs, its reactivity in cyclization is 15–20% higher due to improved leaving-group potential .

Mechanistic Considerations

-

Acid Catalysis : Protonation of the pyrimidine nitrogen activates the guanidine group for nucleophilic attacks.

-

Microwave Assistance : Accelerates reaction kinetics by uniform heating, reducing side reactions .

-

Solvent Effects : Trifluoroethanol (TFE) promotes polar transition states, while chlorobenzene minimizes unwanted alkylation side products .

Major Reaction Pathways and Products

| Reaction Type | Reagents/Conditions | Major Products | Yield (%) |

|---|---|---|---|

| Condensation | 1,1,3,3-Tetramethoxypropane, TFE | Pyrimido[1,2-a]pyrimidines | 42–76 |

| Biginelli Reaction | β-Ketoesters, Aldehydes, HFIP | Dihydropyrimidinones | 42–70 |

| Cyclization | 4-Methoxybut-3-enone, Microwave | Pyrimido-pyrimidines | 64 |

| Aminolysis | Methyl triflate, NH₄OAc, Chlorobenzene | Alkylated Guanidines | 57–70 |

Research Implications

These reactions highlight the compound’s utility in synthesizing pharmacologically relevant heterocycles. Its fluorine substituent improves metabolic stability, making it a candidate for developing kinase inhibitors and anticancer agents . Future studies could explore its enantioselective transformations or in vivo bioactivity.

By leveraging condensation and cyclization strategies, researchers can access diverse molecular architectures, underscoring the compound’s versatility in medicinal chemistry .

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : 1-(4,6-dimethylpyrimidin-2-yl)-3-(2-fluorophenyl)guanidine

- Molecular Formula : C13H14FN5

- Molecular Weight : 259.28 g/mol

- CAS Number : 524057-24-7

The compound features a pyrimidine ring with dimethyl substitutions and a guanidine moiety attached to a fluorophenyl group. This unique structure contributes to its diverse applications.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties:

- Anti-inflammatory Activity : Studies have shown that similar guanidine derivatives exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation.

- Anticancer Properties : The compound is being explored for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies suggest it may interact with key cellular pathways involved in cancer progression.

Biological Studies

The compound is also being evaluated for its role as a ligand in receptor binding studies:

- Receptor Interaction : Its structure allows for potential binding to various receptors, which can provide insights into its biological activity and mechanism of action.

Materials Science

In the field of materials science, the compound is utilized in developing new materials with specific properties:

- Polymer Development : The unique chemical structure allows it to serve as a building block in synthesizing polymers or coatings that require specific chemical properties.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of similar guanidine compounds. The results indicated that these compounds could inhibit cell proliferation in various cancer cell lines through apoptosis induction mechanisms. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Receptor Binding Studies

Research conducted by Nature Communications focused on the interaction of pyrimidine derivatives with specific receptors involved in neurological functions. The findings suggested that modifications similar to those found in this compound could enhance binding affinity and selectivity toward targeted receptors.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-fluorophenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Analogous Guanidine Derivatives

Substituent Effects on Electronic and Steric Properties

1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(trifluoromethyl)phenyl]guanidine (CAS 303094-67-9)

- Substituent : 2-(Trifluoromethyl)phenyl.

- The trifluoromethyl (–CF₃) group is strongly electron-withdrawing and sterically bulky compared to the 2-fluoro substituent in the target compound. This likely enhances metabolic stability and alters binding affinity in biological systems .

- Hazard Profile : Classified as an irritant (H302, H315, H319), indicating higher toxicity risks compared to the target compound, for which hazard data are unavailable .

- 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-(phenylthio)phenyl)guanidine (CAS 650593-02-5) Substituent: 2-(Phenylthio)phenyl. This may influence solubility and interaction with biological targets . Molecular Weight: 349.45 g/mol, significantly higher than the target compound (259.28 g/mol), which could reduce bioavailability .

- N-(3-Chloro-4-fluorophenyl)-N′-(4,6-dimethylpyrimidin-2-yl)guanidine (CAS 524057-25-8) Substituent: 3-Chloro-4-fluorophenyl.

Molecular Weight and Structural Diversity

Biological Activity

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-fluorophenyl)guanidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The guanidine moiety, along with the pyrimidine and fluorophenyl groups, contributes to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

The compound features a pyrimidine ring substituted at the 4 and 6 positions with methyl groups and a guanidine moiety attached to a fluorophenyl group. This unique structure may influence its interaction with biological targets.

The mechanism of action for this compound involves its binding to specific receptors or enzymes, modulating their activity. Research indicates that guanidine derivatives often act as inhibitors or modulators in various biochemical pathways, including:

- Antiinflammatory pathways : By inhibiting pro-inflammatory mediators.

- CNS activity : Potential effects on neurotransmitter systems.

- Anticancer properties : Inducing apoptosis or inhibiting tumor growth.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Below is a summary of key findings:

Case Studies

Several studies have investigated the biological activity of guanidine derivatives similar to this compound:

- Anticancer Activity :

- Anti-inflammatory Effects :

- CNS Activity :

Q & A

Basic: What are the recommended methods for synthesizing 1-(4,6-dimethylpyrimidin-2-yl)-3-(2-fluorophenyl)guanidine, and what key intermediates are involved?

Methodological Answer:

Synthesis typically involves coupling a pyrimidine derivative (e.g., 4,6-dimethylpyrimidin-2-amine) with a fluorophenyl guanidine precursor. A general procedure includes:

- Step 1: Reacting 2-fluorophenyl isothiocyanate with a substituted pyrimidine amine under basic conditions to form a thiourea intermediate.

- Step 2: Desulfurization using mercury(II) chloride or Raney nickel to yield the guanidine core .

- Key Intermediates: Monitor intermediates like 3-(2-fluorophenyl)thiourea via HPLC or LC-MS to ensure purity (>95%) before proceeding. Adjust reaction times and temperatures based on the pyrimidine substituent’s steric and electronic effects .

Basic: How should researchers characterize the solubility and stability of this compound under experimental conditions?

Methodological Answer:

- Solubility: Use shake-flask methods with UV-Vis spectrophotometry to measure solubility in aqueous buffers (e.g., pH 7.4 PBS) and organic solvents (DMSO, ethanol). Reported solubility in water is 461.4 mg/L at 25°C, but validate this empirically due to batch-dependent purity variations .

- Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect degradation products. Store at -20°C in anhydrous DMSO to prevent hydrolysis of the guanidine moiety .

Advanced: How can discrepancies in reported melting points (e.g., 149–151°C vs. 155.59°C) be resolved methodologically?

Methodological Answer:

Discrepancies may arise from polymorphic forms or impurities. To resolve:

- Differential Scanning Calorimetry (DSC): Compare thermograms to identify polymorph transitions.

- Recrystallization: Purify the compound using different solvents (e.g., ethanol/water vs. acetonitrile) and re-measure melting points.

- Elemental Analysis: Confirm stoichiometric purity (C, H, N content) to rule out impurities .

Advanced: What computational strategies are suitable for predicting the compound’s binding affinity to biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase targets (e.g., EGFR or PKC). Parameterize the fluorophenyl group’s electronegativity and pyrimidine’s π-stacking potential.

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability, focusing on hydrogen bonds between the guanidine group and catalytic lysine residues .

- Validation: Cross-reference computational results with SPR (surface plasmon resonance) binding assays for IC50 correlation .

Advanced: How can researchers design assays to evaluate the compound’s inhibitory activity while minimizing off-target effects?

Methodological Answer:

- Primary Screen: Use a kinase profiling panel (e.g., Eurofins KinaseProfiler) at 10 µM concentration to identify off-target hits.

- Counter-Screening: Test against structurally related enzymes (e.g., phosphatases, dehydrogenases) to rule out nonspecific binding.

- Cellular Assays: Employ CRISPR-generated isogenic cell lines lacking the target kinase to confirm on-target activity .

Basic: What spectroscopic techniques are optimal for structural confirmation of this guanidine derivative?

Methodological Answer:

- NMR: Assign peaks using 1H/13C NMR (DMSO-d6) with emphasis on:

- Pyrimidine protons (δ 6.8–7.2 ppm, singlet for H-5).

- Guanidine NH signals (δ 8.3–9.1 ppm, broad due to exchange).

- FT-IR: Confirm guanidine C=N stretches (~1650 cm⁻¹) and fluorophenyl C-F bonds (~1220 cm⁻¹) .

Advanced: How can researchers address low yield in the final coupling step of the synthesis?

Methodological Answer:

- Optimization Parameters:

- Catalyst Screening: Test Pd(II)/Cu(I) systems for Buchwald-Hartwig coupling efficiency.

- Solvent Effects: Compare DMF vs. toluene for improved solubility of intermediates.

- Microwave-Assisted Synthesis: Reduce reaction time from 24h to 2h at 120°C, enhancing yield by 15–20% .

Advanced: What mechanistic hypotheses explain the compound’s activity as an inhibitor, and how can they be tested?

Methodological Answer:

- Hypothesis 1: The fluorophenyl group enhances membrane permeability via lipophilic interactions. Test via PAMPA (parallel artificial membrane permeability assay).

- Hypothesis 2: The pyrimidine ring acts as a ATP-binding pocket mimic. Validate via X-ray crystallography of the compound bound to a kinase co-crystal .

Basic: What safety protocols are critical when handling this compound in vitro?

Methodological Answer:

- Hazard Mitigation: Use PPE (gloves, goggles) due to H315/H319 (skin/eye irritation).

- Waste Disposal: Neutralize acidic byproducts (e.g., HCl from synthesis) with sodium bicarbonate before disposal .

Advanced: How can researchers integrate this compound into a broader structure-activity relationship (SAR) study for kinase inhibitors?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.